molecular formula C27H27N7O3S B11026236 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

Cat. No.: B11026236
M. Wt: 529.6 g/mol
InChI Key: QUCOJIHWQBXWPF-UHFFFAOYSA-N
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Description

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is a structurally complex acetamide derivative featuring three distinct heterocyclic moieties:

  • 1,3-Benzoxazol-2-ylsulfanyl: A benzoxazole ring with a sulfur-containing substituent.
  • 4,6-Dimethylpyrimidin-2-ylamino: A substituted pyrimidine group.
  • 5-Methoxy-1H-indol-3-ylethylamino: A methoxy-substituted indole linked via an ethylamino group.

Acetamide derivatives are widely recognized as intermediates in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets .

Properties

Molecular Formula

C27H27N7O3S

Molecular Weight

529.6 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide

InChI

InChI=1S/C27H27N7O3S/c1-16-12-17(2)31-26(30-16)34-25(28-11-10-18-14-29-21-9-8-19(36-3)13-20(18)21)33-24(35)15-38-27-32-22-6-4-5-7-23(22)37-27/h4-9,12-14,29H,10-11,15H2,1-3H3,(H2,28,30,31,33,34,35)

InChI Key

QUCOJIHWQBXWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)CSC4=NC5=CC=CC=C5O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The pyrimidine and indole moieties are then synthesized separately and coupled with the benzoxazole derivative under specific conditions.

  • Step 1: Benzoxazole Synthesis

      Reagents: o-aminophenol, carboxylic acid

      Conditions: Acidic medium, elevated temperature

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or nitro groups if present in derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole, pyrimidine, or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the design of new drugs or bioactive molecules.

Medicine

Potential medical applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s structure suggests it could interact with a variety of biological targets, making it a candidate for drug discovery.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets. The benzoxazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This multi-faceted interaction profile allows the compound to modulate various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares its acetamide core with several analogs, but its unique substituents differentiate its physicochemical and pharmacological properties. Key analogs include:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Substituents Key Structural Features Reference
Target Compound 1,3-Benzoxazol-2-ylsulfanyl, 4,6-dimethylpyrimidin-2-ylamino, 5-methoxy-1H-indol-3-ylethylamino Combines benzoxazole, pyrimidine, and indole groups N/A
Methyl [4-(substituted 2-quinoxalinyloxy) phenyl] acetates () Quinoxalinyloxy, phenyl acetate Quinoxaline core; evaluated for anticancer activity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Dimethylpyrimidinylsulfanyl, methylpyridinyl Pyrimidine and pyridine substituents; used as a medical intermediate
N-[[[2-(5-Chloro-1H-indol-3-yl)ethyl]imino][(4,6-dimethyl-2-pyrimidinyl)amino]methyl]-2-(8-quinolinyloxy)acetamide () Chloroindolyl, quinolinyloxy Chlorinated indole and quinoline groups
2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-{(E)-[2-(5-chloro-1H-indol-3-yl)ethyl]amino}acetamide () Triazolylthio, chloroindolyl Triazole and indole substituents

Key Observations :

  • The benzoxazole group in the target compound is rare among analogs, which often feature quinoxaline () or triazole () instead.
  • Indole derivatives (e.g., ) are common in antimicrobial and anticancer agents, but the 5-methoxy substitution in the target compound may enhance metabolic stability .

Computational Similarity Analysis

Using Tanimoto coefficients (a metric for molecular similarity), the target compound’s structural features can be compared to known bioactive analogs:

  • Benzoxazole vs. Quinoxaline: The benzoxazole group may exhibit lower similarity to quinoxaline-based compounds (Tanimoto index ~0.4–0.6) but higher similarity to triazole derivatives (e.g., , ~0.7) .
  • Indole Substitutions : The 5-methoxyindole group shares ~80% similarity with chloroindole analogs (), suggesting comparable binding affinities to indole-targeting enzymes .

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